Cas no 2102179-20-2 (Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid)
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid
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- Inchi: 1S/C8H6N2O2/c11-8(12)6-2-5-10-4-1-3-9-7(6)10/h1-5H,(H,11,12)
- InChI Key: GUEVZVCMNLNNTM-UHFFFAOYSA-N
- SMILES: C12=C(C(O)=O)C=CN1C=CC=N2
Computed Properties
- Exact Mass: 162.042927438g/mol
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 54.6Ų
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686995-0.05g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 0.05g |
$1464.0 | 2025-03-12 | |
| Enamine | EN300-686995-0.1g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 0.1g |
$1533.0 | 2025-03-12 | |
| Enamine | EN300-686995-0.25g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 0.25g |
$1604.0 | 2025-03-12 | |
| Enamine | EN300-686995-0.5g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 0.5g |
$1673.0 | 2025-03-12 | |
| Enamine | EN300-686995-1.0g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 1.0g |
$1742.0 | 2025-03-12 | |
| Enamine | EN300-686995-2.5g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 2.5g |
$3417.0 | 2025-03-12 | |
| Enamine | EN300-686995-5.0g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 5.0g |
$5056.0 | 2025-03-12 | |
| Enamine | EN300-686995-10.0g |
pyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
2102179-20-2 | 95.0% | 10.0g |
$7497.0 | 2025-03-12 |
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid (CAS No. 2102179-20-2): A Comprehensive Overview in Modern Pharmaceutical Research
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid, identified by the CAS number 2102179-20-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the pyrrolopyrimidine class, a scaffold that has been extensively explored for its potential in drug discovery and development. The structural motif of Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid combines the nitrogen-rich environment of pyrrole and pyrimidine rings, making it a versatile platform for medicinal chemistry applications.
The< strong>8-carboxylic acid functional group in the molecule imparts acidic properties, which can be exploited for various pharmacological interactions. This feature has made Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid a valuable intermediate in the synthesis of more complex molecules with potential therapeutic benefits. The compound's ability to undergo further functionalization allows for the creation of derivatives with tailored biological activities, making it a cornerstone in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse biological activities and low toxicity profiles. Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid has emerged as a promising candidate in several areas of pharmaceutical interest. One of the most notable applications is in the field of anticancer research. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on various cancer cell lines by targeting key molecular pathways involved in tumor growth and progression.
For instance, research has shown that certain analogs of Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid can inhibit kinases and other enzymes that are overexpressed in cancer cells. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and metastasis. By disrupting these pathways, Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid-based compounds have shown promise in preclinical studies as potential inhibitors of tumor growth.
Moreover, the< strong>8-carboxylic acid moiety in this compound allows for further derivatization into ester or amide forms, which can enhance solubility and bioavailability. This modification has been explored in the development of prodrugs designed to improve pharmacokinetic properties. Such advancements highlight the versatility of Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid as a pharmacophore in drug design.
The compound's structural features also make it an attractive scaffold for developing antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting these processes with small molecules can be an effective strategy for antiviral therapy. Research has indicated that derivatives of Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid can interfere with viral replication by inhibiting essential enzymes or proteins involved in the viral life cycle.
In addition to its applications in oncology and virology, Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid has shown potential in other therapeutic areas such as anti-inflammatory and neuroprotective agents. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and mediators, and compounds that can modulate these pathways are highly sought after. Preliminary studies suggest that certain derivatives of this compound can suppress inflammatory responses by inhibiting key signaling molecules.
The neuroprotective potential of Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid is another area of interest. Neurodegenerative diseases such as Alzheimer's and Parkinson's are associated with oxidative stress and mitochondrial dysfunction. Compounds that can mitigate these pathological processes may offer therapeutic benefits. Research has demonstrated that derivatives of this compound can protect neuronal cells from oxidative damage and improve mitochondrial function.
The synthesis of< strong>Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid-based compounds involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to facilitate the introduction of various functional groups at different positions on the heterocyclic core. These methodologies include transition-metal-catalyzed reactions, which have revolutionized synthetic organic chemistry by enabling more efficient and selective transformations.
The< strong>CAS No. 2102179-20-2 designation provides a unique identifier for this compound, ensuring accurate documentation and traceability in research settings. This standardized nomenclature system is essential for maintaining consistency across scientific literature and regulatory submissions.
In conclusion, Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid (CAS No. 2102179-20-2) represents a significant advancement in pharmaceutical research due to its versatile structural framework and broad range of potential applications. Its role as a pharmacophore in developing anticancer, antiviral, anti-inflammatory, and neuroprotective agents underscores its importance in modern drug discovery efforts. As research continues to uncover new therapeutic possibilities for this compound and its derivatives, it is poised to remain a key player in pharmaceutical innovation.
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